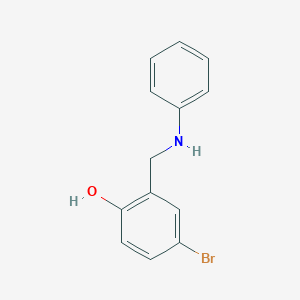

![molecular formula C7H5BrClN3 B3147145 6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine CAS No. 615535-01-8](/img/structure/B3147145.png)

6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine

Übersicht

Beschreibung

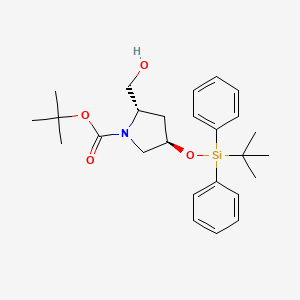

“6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C7H5BrClN3 . It is recognized as a fused bicyclic heterocycle . This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the family to which this compound belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

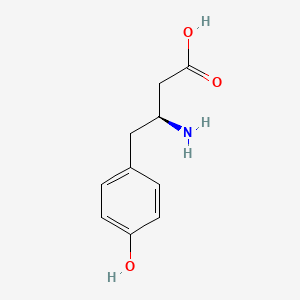

The InChI code for “this compound” is 1S/C7H5BrClN3/c1-4-2-10-7-6(8)11-5(9)3-12(4)7/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, imidazopyridines in general have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 246.49 . It is a solid at room temperature and should be stored in a dry environment between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Inflammatory Activity

Imidazo[1,2-a]pyrazine derivatives, including those similar to 6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine, have been synthesized and evaluated for their anti-inflammatory properties. For instance, a study by Abignente et al. (1992) investigated the synthesis of various imidazo[1,2-a]pyrazine derivatives and their potential anti-inflammatory effects.

Antimicrobial Activity

Research has been conducted on the antimicrobial properties of certain imidazo[1,2-a]pyrazine derivatives. Jyothi & Madhavi (2019) discussed the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their promising antimicrobial activity.

Uterine-Relaxing and Cardiac-Stimulating Properties

A variety of imidazo[1,2-alpha]pyrazine derivatives have shown in vitro uterine-relaxing and in vivo antibronchospastic activities. One study by Sablayrolles et al. (1984) found that 5-bromoimidazo-[1,2-alpha]pyrazine demonstrated positive chronotropic and inotropic properties on isolated atria.

Bronchodilator Properties

In the context of asthma treatment, derivatives of imidazo[1,2-a]pyrazine, including this compound, have been studied for their bronchodilator effects. A study by Bonnet et al. (1998) synthesized and evaluated the efficacy of various derivatives as bronchodilators.

Antibacterial Activity

The antibacterial properties of imidazo[1,2-a]pyrazine derivatives have been explored. For example, Althagafi & Abdel‐Latif (2021) synthesized new derivatives incorporating pyridine, thiazole, and pyrazole ring systems, and tested their antibacterial potency.

Industrial Synthesis Process

The industrial synthesis process of 3-aminoimidazo[1,2-a]pyrazines, which are important in various drug formulations, has been developed and scaled up. Baenziger, Durantie, & Mathes (2017) describe an efficient process for preparing various 3-aminoimidazo[1,2-a]pyrazines.

Synthesis and Transformation of Derivatives

The synthesis and transformation of various imidazo[1,2-a]pyrazine derivatives have been a subject of study in the field. For example, Elina & Musatova (1975) explored the Böckelheide reaction with imidazo[4,5-b]pyrazine N-oxides.

Antiproliferative Agents

Some novel heterocyclic derivatives of this compound have been synthesized as potential antiproliferative agents. Gomha, Zaki, & Abdelhamid (2015) discussed the synthesis of compounds with potential antitumor activity.

Safety and Hazards

This compound is classified under GHS07 and comes with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various derivatives through direct functionalization .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-4-2-10-7-6(9)11-5(8)3-12(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQPBPGBXQBKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(N=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

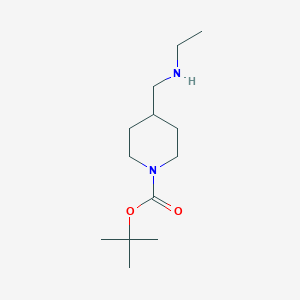

![tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3147088.png)

![3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

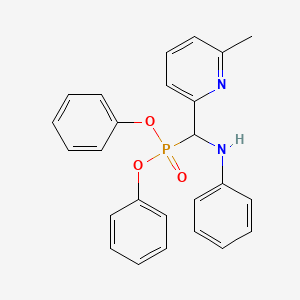

![Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B3147137.png)

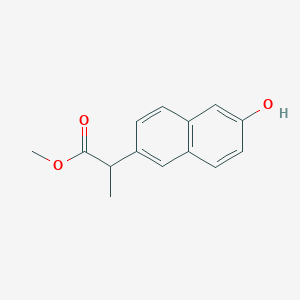

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B3147138.png)

![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)